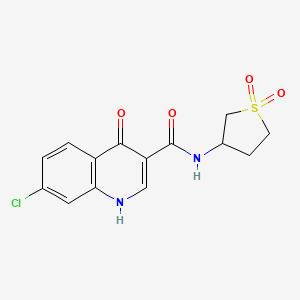
7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a thiophene ring with a sulfone group, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro and hydroxy groups. The thiophene ring is then incorporated, and the sulfone group is introduced through oxidation reactions. Finally, the carboxamide group is added via amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to introduce sulfone groups.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-hydroxyquinoline-3-carboxamide: Lacks the thiophene ring and sulfone group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide: Lacks the chloro group.
7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-quinoline-3-carboxamide: Lacks the hydroxy group.
Uniqueness
The presence of the chloro, hydroxy, and sulfone groups in 7-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide makes it unique compared to similar compounds
Properties
Molecular Formula |
C14H13ClN2O4S |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
7-chloro-N-(1,1-dioxothiolan-3-yl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O4S/c15-8-1-2-10-12(5-8)16-6-11(13(10)18)14(19)17-9-3-4-22(20,21)7-9/h1-2,5-6,9H,3-4,7H2,(H,16,18)(H,17,19) |
InChI Key |
VTRFKBXKYJKCSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















